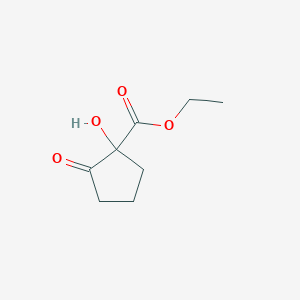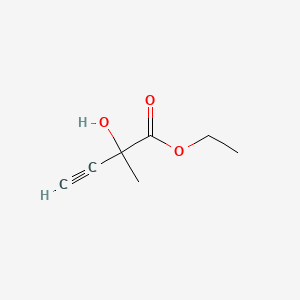
Ethyl 2-hydroxy-2-methylbut-3-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-2-methylbut-3-ynoate is an organic compound with the molecular formula C7H10O3 It is a derivative of butynoic acid and is characterized by the presence of an ethyl ester group, a hydroxyl group, and a triple bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-2-methylbut-3-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with propargyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, followed by hydrolysis and esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-hydroxy-2-methylbut-3-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium ethoxide (NaOEt), propargyl bromide (C3H3Br)
Major Products Formed
Oxidation: Formation of ethyl 2-oxo-2-methylbut-3-ynoate
Reduction: Formation of ethyl 2-hydroxy-2-methylbut-3-ene or ethyl 2-hydroxy-2-methylbutane
Substitution: Formation of various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-2-methylbut-3-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-hydroxy-2-methylbut-3-ynoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 2-hydroxy-2-methylbut-3-ynoate can be compared with similar compounds such as:
Ethyl 2-hydroxy-3-methylbut-3-enoate: Similar structure but with a double bond instead of a triple bond.
Ethyl 2-hydroxy-2-methylbutanoate: Lacks the triple bond, making it less reactive in certain types of reactions.
Ethyl 2-hydroxy-2-methylbut-3-enoate: Similar structure but with different reactivity due to the presence of a double bond.
The uniqueness of this compound lies in its triple bond, which imparts distinct reactivity and potential for diverse chemical transformations.
Propiedades
Número CAS |
20441-73-0 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-2-methylbut-3-ynoate |
InChI |
InChI=1S/C7H10O3/c1-4-7(3,9)6(8)10-5-2/h1,9H,5H2,2-3H3 |
Clave InChI |
KMCYBLUTTSBOGD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




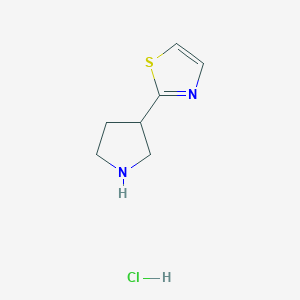
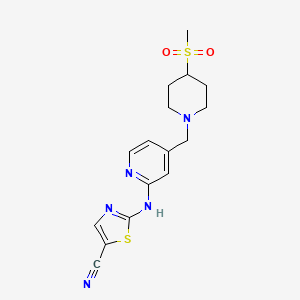
![2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane](/img/structure/B13993801.png)
![2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane](/img/structure/B13993803.png)
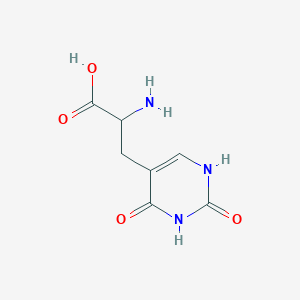
![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)
![9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13993814.png)
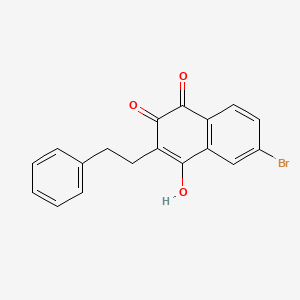
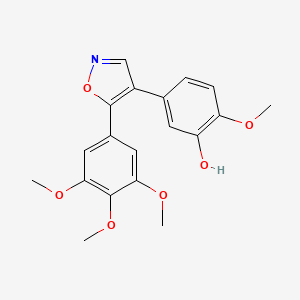
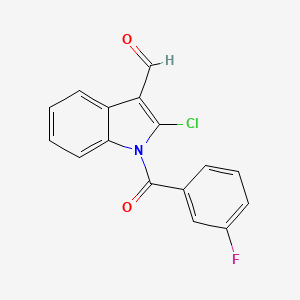
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)
